molecular formula C19H15F3N2O3 B11989833 1-ethyl-4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide

1-ethyl-4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11989833
M. Wt: 376.3 g/mol
InChI Key: NMVLXVOPWAQYJC-UHFFFAOYSA-N
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Description

1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-TRIFLUOROMETHYL-PH)-AMIDE is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-TRIFLUOROMETHYL-PH)-AMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functional group modifications: Introduction of the hydroxyl, oxo, and carboxylic acid groups can be done through various organic transformations such as oxidation, reduction, and carboxylation reactions.

    Amide formation: The final step involves the reaction of the carboxylic acid with 2-trifluoromethylphenylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-TRIFLUOROMETHYL-PH)-AMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce quinoline-2,4-diol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-TRIFLUOROMETHYL-PH)-AMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and blocking their function.

    Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid derivatives: Known for their antimicrobial and anticancer activities.

    Quinoline-4-carboxylic acid derivatives: Used as antimalarial agents.

    2-Trifluoromethylphenyl amides: Studied for their anti-inflammatory and analgesic properties.

Uniqueness

1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-TRIFLUOROMETHYL-PH)-AMIDE is unique due to the combination of functional groups and the presence of the trifluoromethylphenyl moiety, which may enhance its biological activity and stability compared to other quinoline derivatives.

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

1-ethyl-4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide

InChI

InChI=1S/C19H15F3N2O3/c1-2-24-14-10-6-3-7-11(14)16(25)15(18(24)27)17(26)23-13-9-5-4-8-12(13)19(20,21)22/h3-10,25H,2H2,1H3,(H,23,26)

InChI Key

NMVLXVOPWAQYJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(F)(F)F)O

Origin of Product

United States

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